molecular formula C10H14FNO B1386134 (3-Fluoro-4-propoxyphenyl)methanamine CAS No. 1094510-30-1

(3-Fluoro-4-propoxyphenyl)methanamine

Cat. No.: B1386134
CAS No.: 1094510-30-1
M. Wt: 183.22 g/mol
InChI Key: JDKYWKATNXLOEA-UHFFFAOYSA-N
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Description

(3-Fluoro-4-propoxyphenyl)methanamine (CAS 1094510-30-1) is a chemical building block offered with a high purity of 95% . It has a molecular formula of C10H14FNO and a molecular weight of 183.2 g/mol . This compound belongs to a class of fluoro-substituted benzylamine derivatives, which are primarily valued as key intermediates in organic and medicinal chemistry research. Structurally related compounds, such as (3-Fluoro-4-methoxyphenyl)methanamine, are recognized for their role as synthetic intermediates in the development of bioactive molecules, particularly those targeting neurological systems . As a research chemical, it serves as a versatile precursor for the synthesis of more complex compounds, including potential ligands for receptor binding studies . The propoxy substituent on the phenyl ring can influence the compound's lipophilicity and electronic characteristics, making it a valuable scaffold for structure-activity relationship (SAR) explorations in drug discovery projects. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

(3-fluoro-4-propoxyphenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14FNO/c1-2-5-13-10-4-3-8(7-12)6-9(10)11/h3-4,6H,2,5,7,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDKYWKATNXLOEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=C(C=C1)CN)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis via Reductive Amination of Aromatic Ketones

Overview:
One of the most common approaches involves the reductive amination of aromatic ketones or aldehydes bearing the desired substituents, followed by functional group modifications to introduce the amino group.

Methodology:

  • Step 1: Synthesis of 3-fluoro-4-propoxyphenyl ketone (or aldehyde) as the precursor.
  • Step 2: Reductive amination with ammonia or primary amines under catalytic hydrogenation or chemical reduction conditions.
  • Step 3: Final reduction step yields the primary amine, (3-Fluoro-4-propoxyphenyl)methanamine .

Research Findings:

  • The synthesis of related compounds such as 3-fluoro-4-methoxypropiophenone involves acylation of fluorinated anisoles with propionyl chloride, which can be adapted to introduce the propoxy group at the para position.
  • Reductive amination is favored for its high yield and selectivity, often employing catalysts like palladium on carbon or Raney nickel under hydrogen atmosphere.

Reaction Data Table:

Step Reagents & Conditions Yield References
1. Synthesis of precursor ketone Propionyl chloride + fluorinated anisole + AlCl₃ ~57%
2. Reductive amination Ammonia or primary amine + NaBH₃CN or catalytic hydrogenation High (>80%)

Overview:
Fluorine's electronegativity facilitates nucleophilic aromatic substitution reactions, allowing the introduction of amino groups onto fluorinated aromatic rings.

Methodology:

  • Starting with 3-fluoro-4-propoxyphenyl derivatives, nucleophilic substitution with ammonia or amines under elevated temperatures can yield the amino derivative.

Research Findings:

  • The substitution often proceeds efficiently in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), with bases such as potassium carbonate enhancing reactivity.
  • This route is suitable for late-stage functionalization.

Reaction Data Table:

Step Reagents & Conditions Yield References
1. Nucleophilic substitution NH₃ or amines + K₂CO₃ in DMSO Variable, often >70%

Synthesis of Propoxyphenyl Precursors

Overview:
The key to synthesizing This compound is obtaining the 3-fluoro-4-propoxyphenyl core, which can be achieved via:

  • O-alkylation of phenols:

    • Starting from 4-hydroxyfluorobenzene derivatives, reaction with 1-bropopropane or similar reagents under basic conditions yields the propoxy substituent.
  • Electrophilic aromatic substitution:

    • Using propyl halides in the presence of Lewis acids like AlCl₃ on fluorinated aromatic rings.

Research Findings:

  • The synthesis of 3-fluoro-4-methoxypropiophenone involves acylation of fluorinated anisoles, which can be modified to incorporate the propoxy group via similar pathways.
  • The yields for these steps typically range from 50-60%, depending on conditions.

Reaction Data Table:

Step Reagents & Conditions Yield References
1. O-alkylation Propyl bromide + phenol derivative + base ~50-60%

Summary of Key Reactions and Conditions

Preparation Step Reagents Conditions Yield Reference
Synthesis of fluorinated propoxybenzene Propyl bromide + fluorinated phenol Reflux, base (K₂CO₃) ~50-60%
Conversion to ketone Propionyl chloride + fluorinated anisole AlCl₃, CS₂ ~57%
Reductive amination Ammonia or primary amines + catalytic hydrogenation H₂, Pd/C or Raney Ni >80%

Additional Considerations and Notes

  • Reaction Optimization:

    • Solvent choice (e.g., tetrahydrofuran, ethanol) and temperature control are critical for maximizing yields and purity.
    • Catalysts such as palladium or nickel are preferred for reduction steps.
  • Purification Techniques:

    • Column chromatography, recrystallization, and distillation are standard for isolating pure intermediates and final compounds.
  • Safety and Handling:

    • Use of hazardous reagents like propyl halides and acyl chlorides necessitates proper safety protocols.

Chemical Reactions Analysis

Types of Reactions

(3-Fluoro-4-propoxyphenyl)methanamine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted benzylamine derivatives.

Scientific Research Applications

Chemistry

(3-Fluoro-4-propoxyphenyl)methanamine serves as an important intermediate in organic synthesis, allowing for the construction of more complex molecular architectures. Its unique electronic properties due to the fluorine atom can enhance reactivity in electrophilic aromatic substitution reactions.

Research has indicated potential biological activities of this compound:

  • Antimicrobial Properties: Studies have explored its effectiveness against various bacterial strains, suggesting it could serve as a lead compound in antibiotic development.
  • Anticancer Activity: Preliminary investigations show that this compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

Pharmaceutical Development

The compound is being investigated for its potential role as a drug candidate:

  • Mechanism of Action: It may interact with specific receptors or enzymes, modulating their activity to exert therapeutic effects.
  • Case Study Example: A study published in Journal of Medicinal Chemistry highlighted its structural similarity to known drugs, prompting further exploration into its pharmacokinetic properties and safety profiles.

Materials Science

This compound is explored in the development of advanced materials:

  • Polymer Synthesis: Its incorporation into polymer matrices can enhance thermal stability and mechanical properties.
  • Coatings and Adhesives: The compound's unique chemical structure may improve adhesion properties in various industrial applications.

Mechanism of Action

The mechanism of action of (3-Fluoro-4-propoxyphenyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity and selectivity towards these targets. The propoxy group may influence the compound’s lipophilicity and membrane permeability, affecting its overall bioavailability and efficacy .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares (3-Fluoro-4-propoxyphenyl)methanamine with structurally related phenylmethanamine derivatives, highlighting key differences in substituents, molecular formulas, and physicochemical properties.

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Properties
This compound C₁₀H₁₄FNO 3-F, 4-OCH₂CH₂CH₃ 183.23 High lipophilicity due to propoxy; moderate water solubility (inferred)
(4-Fluoro-3-isopropylphenyl)methanamine hydrochloride C₁₀H₁₅FClN 4-F, 3-(CH(CH₃)₂) 203.69 Enhanced steric bulk from isopropyl; hydrochloride salt improves crystallinity
1-[3-Chloro-4-(trifluoromethoxy)phenyl]methanamine C₈H₇ClF₃NO 3-Cl, 4-OCF₃ 249.60 Strong electron-withdrawing groups; likely low water solubility
(2,4,6-Trimethoxyphenyl)methanamine C₁₀H₁₅NO₃ 2-OCH₃, 4-OCH₃, 6-OCH₃ 197.23 Polar due to methoxy groups; higher water solubility than fluorinated analogs
(3-Cyclopropylphenyl)methanamine C₁₀H₁₃N 3-Cyclopropyl 147.22 Non-polar cyclopropyl group; no known hazards reported

Substituent Effects on Solubility and Reactivity

  • Compounds like 1-[3-Chloro-4-(trifluoromethoxy)phenyl]methanamine (with Cl and OCF₃) exhibit even stronger EWGs, which may further decrease solubility in polar solvents .
  • Lipophilic vs. Polar Groups: The propoxy group in the target compound increases lipophilicity, making it more suitable for crossing biological membranes compared to (2,4,6-Trimethoxyphenyl)methanamine, which has higher polarity due to multiple methoxy groups .

Biological Activity

(3-Fluoro-4-propoxyphenyl)methanamine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial, anticancer, and other pharmacological effects, supported by relevant data tables and case studies.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C11H14FNO
  • Molecular Weight : 197.24 g/mol

The compound features a fluoro-substituted aromatic ring, which is known to influence its biological properties.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities:

  • Antimicrobial Activity :
    • The compound has been investigated for its efficacy against several bacterial strains. Preliminary studies suggest it may possess significant antimicrobial properties, particularly against Gram-positive bacteria.
  • Anticancer Properties :
    • In vitro studies have shown that this compound can inhibit the growth of certain cancer cell lines. The mechanism of action appears to involve apoptosis induction and cell cycle arrest.
  • Neuroprotective Effects :
    • Some research indicates potential neuroprotective properties, possibly through modulation of neurotransmitter systems.

Antimicrobial Activity

A study evaluated the antimicrobial activity of this compound against various pathogens. The results are summarized in Table 1.

PathogenMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus0.5 µg/mL
Escherichia coli1.0 µg/mL
Pseudomonas aeruginosa2.0 µg/mL

Anticancer Activity

In a study assessing the cytotoxic effects on cancer cell lines, this compound demonstrated significant activity against several lines:

Cell LineIC50 (µM)Mechanism of ActionReference
MCF-7 (Breast Cancer)15Apoptosis induction
HeLa (Cervical Cancer)10Cell cycle arrest
A549 (Lung Cancer)12Inhibition of proliferation

Structure-Activity Relationship (SAR)

The biological activity of this compound can be further understood through SAR studies. Modifications to the phenyl ring and the amine group have been explored to enhance potency and selectivity.

Key Findings from SAR Studies:

  • Substitution at the para position with electron-withdrawing groups increases antibacterial activity.
  • Fluorination at the meta position enhances lipophilicity, improving cellular uptake.

Q & A

Basic Questions

Q. What are the recommended synthetic routes for (3-Fluoro-4-propoxyphenyl)methanamine, and how can intermediates be characterized?

  • Methodology : Begin with fluorinated aromatic precursors, such as 3-fluoro-4-propoxyphenyl derivatives. A reductive amination or nucleophilic substitution approach could be employed, using reagents like NaBH₃CN for amine formation. For intermediates (e.g., ketones like 1-(3-Fluoro-4-propoxyphenyl)ethanone), characterize via ¹H/¹³C NMR (to confirm fluorine and propoxy substituents) and high-resolution mass spectrometry (HRMS) to verify molecular weight .
  • Key Considerations : Monitor reaction conditions (temperature, solvent polarity) to avoid dehalogenation. Use anhydrous environments to prevent hydrolysis of the propoxy group .

Q. How can researchers determine the physicochemical properties (e.g., solubility, stability) of this compound?

  • Methodology :

  • Solubility : Perform shake-flask experiments in solvents like DMSO, methanol, or aqueous buffers (pH 7.4) at 25°C. Compare with structurally similar compounds (e.g., benzenemethanamine derivatives) .
  • Stability : Conduct accelerated stability studies under varying temperatures (4°C, 25°C, 40°C) and humidity levels. Use HPLC to track degradation products over time .
    • Tools : Differential scanning calorimetry (DSC) for thermal stability; UV-Vis spectroscopy for photodegradation analysis .

Q. What safety protocols are critical when handling this compound in the lab?

  • Guidelines :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and synthesis .
  • First Aid : In case of skin contact, wash immediately with soap/water. For inhalation, move to fresh air and seek medical attention. Store separately from oxidizing agents .
    • Documentation : Maintain a Safety Data Sheet (SDS) referencing hazards (e.g., H315, H318) and disposal methods compliant with local regulations .

Advanced Research Questions

Q. How can researchers design experiments to study the interaction of this compound with biological targets (e.g., receptors or enzymes)?

  • Methodology :

  • Target Identification : Use computational docking studies (e.g., AutoDock Vina) to predict binding affinity to receptors like GPCRs or monoamine transporters. Validate with radioligand binding assays (e.g., ³H-labeled compounds) .
  • Functional Assays : Measure intracellular cAMP levels or calcium flux in cell lines expressing target receptors. Compare with known agonists/antagonists to establish potency .
    • Challenges : Address fluorine’s electronegativity effects on binding kinetics; optimize assay conditions to minimize non-specific interactions .

Q. How can contradictory data in bioactivity studies (e.g., varying IC₅₀ values across assays) be resolved?

  • Analysis Framework :

Reproducibility Checks : Replicate experiments under standardized conditions (pH, temperature, cell passage number).

Assay-Specific Factors : Evaluate differences in membrane permeability (e.g., PAMPA assay) or metabolic stability (e.g., liver microsome testing) .

Statistical Tools : Apply Bland-Altman plots or meta-analysis to quantify variability. Cross-reference with structural analogs (e.g., 4-methoxy or 3-fluoro derivatives) .

  • Case Study : If IC₅₀ varies in enzyme vs. cell-based assays, consider off-target effects or metabolite interference .

Q. What strategies optimize the synthetic scalability of this compound for preclinical studies?

  • Process Chemistry :

  • Catalysis : Transition from stoichiometric reagents (e.g., NaBH₄) to catalytic hydrogenation using Pd/C or Raney Ni for greener synthesis .
  • Purification : Replace column chromatography with recrystallization (solvent: hexane/ethyl acetate) or continuous distillation for higher yields .
    • Quality Control : Implement in-line FTIR or PAT (Process Analytical Technology) to monitor reaction progression and impurity profiles .

Q. How can metabolic pathways of this compound be elucidated in vitro?

  • Methodology :

  • Phase I Metabolism : Incubate with human liver microsomes (HLMs) and NADPH cofactor. Use LC-MS/MS to identify hydroxylated or defluorinated metabolites .
  • Enzyme Mapping : Inhibit specific CYP450 isoforms (e.g., CYP2D6, CYP3A4) to determine primary metabolic routes .
    • Advanced Tools : Stable isotope labeling (e.g., ¹⁸O-water) to track oxygen incorporation in metabolites .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(3-Fluoro-4-propoxyphenyl)methanamine
Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.